molecular formula C13H12ClNO2 B1318585 3-Chloro-2-(3-methoxyphenoxy)aniline CAS No. 937604-67-6

3-Chloro-2-(3-methoxyphenoxy)aniline

Cat. No.: B1318585
CAS No.: 937604-67-6
M. Wt: 249.69 g/mol
InChI Key: WTCYXTQHMAUUBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Biochemical Analysis

Biochemical Properties

3-Chloro-2-(3-methoxyphenoxy)phenylamine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The nature of these interactions often involves the inhibition or activation of enzyme activity, which can lead to changes in metabolic pathways and the production of reactive metabolites .

Cellular Effects

3-Chloro-2-(3-methoxyphenoxy)phenylamine influences various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of certain kinases and transcription factors, leading to altered gene expression profiles. This compound can also impact cellular metabolism by affecting the activity of metabolic enzymes, leading to changes in the levels of key metabolites .

Molecular Mechanism

The molecular mechanism of action of 3-Chloro-2-(3-methoxyphenoxy)phenylamine involves its binding interactions with biomolecules. It can bind to specific sites on enzymes, leading to either inhibition or activation of their activity. Additionally, it can interact with DNA and RNA, influencing gene expression and protein synthesis. These interactions can result in changes in cellular function and overall biological activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Chloro-2-(3-methoxyphenoxy)phenylamine can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that it can undergo chemical degradation under certain conditions, leading to the formation of inactive or toxic byproducts. Long-term exposure to this compound in in vitro or in vivo studies has been associated with changes in cellular function, including alterations in cell growth and differentiation .

Dosage Effects in Animal Models

The effects of 3-Chloro-2-(3-methoxyphenoxy)phenylamine vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as the modulation of enzyme activity and gene expression. At high doses, it can cause toxic or adverse effects, including cellular damage and organ toxicity. Threshold effects have been observed, where the compound’s activity changes significantly at certain concentration levels .

Metabolic Pathways

3-Chloro-2-(3-methoxyphenoxy)phenylamine is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, leading to its biotransformation into different metabolites. These metabolic pathways can influence the compound’s biological activity and toxicity. Additionally, the compound can affect metabolic flux and the levels of key metabolites, impacting overall cellular metabolism .

Transport and Distribution

The transport and distribution of 3-Chloro-2-(3-methoxyphenoxy)phenylamine within cells and tissues are mediated by specific transporters and binding proteins. These interactions can influence the compound’s localization and accumulation in different cellular compartments. For example, it may be transported into the mitochondria or nucleus, where it can exert its biological effects .

Subcellular Localization

3-Chloro-2-(3-methoxyphenoxy)phenylamine exhibits specific subcellular localization patterns. It can be directed to certain compartments or organelles through targeting signals or post-translational modifications. This localization can affect the compound’s activity and function, as it may interact with specific biomolecules within these subcellular regions .

Preparation Methods

Comparison with Similar Compounds

3-Chloro-2-(3-methoxyphenoxy)aniline can be compared with similar compounds such as:

These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various research fields.

Properties

IUPAC Name

3-chloro-2-(3-methoxyphenoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClNO2/c1-16-9-4-2-5-10(8-9)17-13-11(14)6-3-7-12(13)15/h2-8H,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTCYXTQHMAUUBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)OC2=C(C=CC=C2Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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